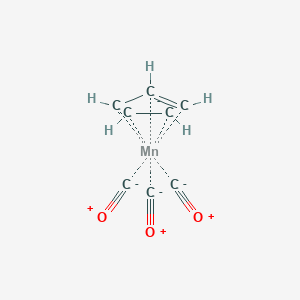

Manganese, tricarbonyl-pi-cyclopentadienyl-

Description

Properties

IUPAC Name |

carbon monoxide;cyclopenta-1,3-diene;manganese | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5.3CO.Mn/c1-2-4-5-3-1;3*1-2;/h1-5H;;;;/q-1;;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CENDTHIEZAWVHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#[O+].[C-]#[O+].[C-]#[O+].[CH-]1C=CC=C1.[Mn] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5MnO3- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12079-65-1 | |

| Record name | Manganese, tricarbonyl(.eta.5-2,4-cyclopentadien-1-yl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Reactivity of Cyclopentadienylmanganese Tricarbonyl (Cymantrene)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclopentadienylmanganese tricarbonyl, commonly known as cymantrene, is a highly stable and versatile organometallic "piano-stool" complex. Its unique electronic structure and reactivity have led to its widespread use in organic synthesis, materials science, and medicinal chemistry. This technical guide provides a comprehensive overview of the synthesis and reactivity of cymantrene and its derivatives. It includes detailed experimental protocols for key transformations, a summary of quantitative data, and visualizations of synthetic and reactive pathways to facilitate a deeper understanding of its chemical behavior.

Synthesis of Cyclopentadienylmanganese Tricarbonyl

The synthesis of cymantrene can be achieved through several methods, each with its own advantages and disadvantages in terms of yield, scalability, and precursor availability. The most common methods are summarized below.

Synthetic Methods

A variety of synthetic routes to cymantrene have been developed since its initial preparation.[1] Early methods often involved harsh conditions or the use of toxic reagents, but more recent procedures offer higher yields and milder conditions.[1]

| Method | Precursors | Reaction Conditions | Yield (%) | Reference |

| From Manganous Chloride | MnCl₂, NaC₅H₅, CO | High pressure | Moderate | [1] |

| From Dimanganese Decacarbonyl | Mn₂(CO)₁₀, Dicyclopentadiene | High temperature | Good | [1] |

| From Bromopentacarbonylmanganese | Mn(CO)₅Br, NaC₅H₅ | THF, room temperature | Poor | [1] |

| Improved Method | Mn(CO)₃(pyridine)₂Br, Na(C₅H₅)•DME | THF, stir overnight, then sublimation at 50 °C | 73 | [1] |

| From Manganese Acetate | Mn(OAc)₂, bis(cyclopentadienyl)manganese, Al(Et)₃, CO | 65-175 °C, 300-1500 psig CO | High |

Experimental Protocol: High-Yield Synthesis from Mn(CO)₃(pyridine)₂Br

This method, adapted from Smart and co-workers, provides a high-yield synthesis of cymantrene using a readily prepared manganese starting material.[1]

Materials:

-

Mn(CO)₃(pyridine)₂Br (0.400 g)

-

Na(C₅H₅)•DME (0.230 g)

-

Dry, deoxygenated Tetrahydrofuran (THF) (10 mL)

Procedure:

-

Under an inert atmosphere (e.g., argon or nitrogen), combine Mn(CO)₃(pyridine)₂Br and Na(C₅H₅)•DME in a Schlenk flask equipped with a magnetic stir bar.

-

Add 10 mL of dry, deoxygenated THF to the flask.

-

Stir the mixture overnight at room temperature.

-

Remove the THF in vacuo, ensuring the residue is kept under an inert atmosphere once dry.

-

Against a counterstream of inert gas, insert a water-cooled sublimation head into the flask.

-

Evacuate and seal the flask.

-

Warm the flask in a 50 °C water bath for two hours to sublime the product.

-

After cooling, refill the flask with inert gas, remove the sublimation head, and scrape off the crystalline CpMn(CO)₃ product.

Expected Yield: 0.165 g (73%) of a yellow, air-stable solid.[1]

Reactivity of the Cyclopentadienyl Ring

The cyclopentadienyl (Cp) ring in cymantrene exhibits aromatic character and undergoes a variety of substitution reactions, similar to benzene, but with its own distinct reactivity patterns.

Electrophilic Aromatic Substitution

Cymantrene readily undergoes Friedel-Crafts acylation, providing a convenient route to functionalized derivatives. The electron-donating nature of the Mn(CO)₃ moiety activates the Cp ring towards electrophilic attack.

Experimental Protocol: Friedel-Crafts Acylation of Cymantrene

This protocol describes the acylation of cymantrene with acetyl chloride.

Materials:

-

Cymantrene (CpMn(CO)₃)

-

Acetyl chloride (AcCl)

-

Aluminum chloride (AlCl₃)

-

Dichloromethane (CH₂Cl₂)

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve cymantrene in dry dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add aluminum chloride to the stirred solution.

-

Add acetyl chloride dropwise to the mixture.

-

Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by carefully pouring the mixture over ice.

-

Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent in vacuo and purify the product by chromatography on silica gel.

Lithiation and Reaction with Electrophiles

The protons on the Cp ring of cymantrene can be abstracted by strong bases like n-butyllithium (n-BuLi) to form lithiocymantrene. This nucleophilic intermediate can then react with a wide range of electrophiles to introduce various functional groups onto the Cp ring.[2]

Experimental Protocol: Lithiation of a Brominated Cymantrene Derivative and Reaction with Dimethyl Disulfide

This procedure details the synthesis of a methylthiolated cymantrene derivative.[2]

Materials:

-

[Mn(C₅H₄Br)(PPh₃)(CO)₂] (0.050 g, 0.097 mmol)

-

2.5 M n-BuLi in hexanes (0.040 mL, 0.10 mmol)

-

Dimethyl disulfide (MeSSMe) (0.010 g, 0.10 mmol)

-

Tetrahydrofuran (THF) (8 mL)

Procedure:

-

Under a nitrogen atmosphere, dissolve [Mn(C₅H₄Br)(PPh₃)(CO)₂] in THF (8 mL) and cool the solution to 195 K (-78 °C).

-

Add the n-BuLi solution dropwise and stir the mixture for 30 minutes at 195 K.

-

Add dimethyl disulfide to the reaction mixture.

-

Allow the mixture to gradually warm to room temperature over 16 hours.

-

Filter the reaction mixture through a plug of silica gel and evaporate the solvent in vacuo to obtain the crude product.

Reactivity at the Manganese Center

The manganese center in cymantrene can also be a site of reactivity, primarily involving the substitution of the carbonyl ligands.

Photochemical Ligand Substitution

One or more of the carbonyl ligands in cymantrene can be substituted by other ligands, such as phosphines, upon UV irradiation.[3] This photochemical activation is a key method for preparing a wide range of cymantrene derivatives with modified electronic and steric properties.[3]

Experimental Protocol: Photochemical Substitution with Triphenylphosphine

This general procedure describes the synthesis of [Mn(C₅H₅)(PPh₃)(CO)₂].[3]

Materials:

-

Cymantrene (CpMn(CO)₃)

-

Triphenylphosphine (PPh₃)

-

Tetrahydrofuran (THF) (120 mL)

Procedure:

-

Dissolve cymantrene and a slight molar excess of triphenylphosphine in THF (120 mL) in a suitable photochemical reactor.

-

Irradiate the solution with a UV lamp for 7 hours under an argon atmosphere. The solution will change color from yellow to red.

-

After irradiation, stir the solution for an additional 16 hours at room temperature.

-

Remove the solvent in vacuo.

-

Dissolve the residue in diethyl ether and filter through a plug of silica gel.

-

Evaporate the solvent and recrystallize the residue from petroleum ether to obtain the product.

Quantitative Data

Spectroscopic Data

The following table summarizes key spectroscopic data for cymantrene and some of its derivatives.

| Compound | IR ν(CO) (cm⁻¹) (in CH₂Cl₂) | ¹H NMR (δ, ppm in CDCl₃) | Reference |

| (η⁵-C₅H₅)Mn(CO)₃ (Cymantrene) | 2024, 1937 | 4.75 (s, 5H) | [1] |

| (η⁵-C₅Me₅)Mn(CO)₃ | 2002, 1913 | 1.88 (s, 15H) | [1] |

| (η⁵-[4-phenyltriazol-1-yl]C₅H₄)Mn(CO)₃ | 2030, 1948 | 5.08 (t, 2H), 5.58 (t, 2H), 7.40-7.55 (m, 3H), 7.89 (d, 2H) | [4] |

Visualizations of Synthetic and Reactive Pathways

Synthesis of Cymantrene

Caption: High-yield synthesis of Cymantrene.

Reactivity of the Cyclopentadienyl Ring

Caption: Key reactions of the cymantrene Cp ring.

Reactivity at the Manganese Center

Caption: Photochemical ligand substitution at the Mn center.

Applications in Drug Development

Cymantrene derivatives have emerged as promising candidates in medicinal chemistry due to their structural diversity, stability, and biological activity. They have been investigated for a range of therapeutic applications, including as anticancer, antimalarial, and antimicrobial agents.[5][6][7]

Anticancer Agents

The incorporation of the cymantrene moiety into organic molecules can enhance their cytotoxic activity against cancer cell lines.[5] For example, cymantrene-nucleobase conjugates have shown dose-dependent effects on the growth of various cancer cell lines, with some derivatives exhibiting IC₅₀ values in the low micromolar range.[5] The mechanism of action is believed to involve the induction of reactive oxygen species (ROS), leading to cell death via apoptosis or autophagy.[8]

Antimalarial Agents

Organometallic analogs of existing antimalarial drugs, such as chloroquine, have been synthesized to overcome drug resistance.[6] Cymantrene-4-aminoquinoline conjugates have demonstrated activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum.[6] The cymantrene unit is thought to play a crucial role in the biological activity of these hybrid molecules.

Antitrypanosomal and Antimicrobial Activity

Certain cymantrene derivatives have also shown promising activity against parasites like Trypanosoma brucei and various bacteria.[7] The lipophilicity and unique three-dimensional structure of the cymantrene scaffold can contribute to improved cellular uptake and interaction with biological targets.

Conclusion

Cyclopentadienylmanganese tricarbonyl is a foundational organometallic complex with a rich and diverse chemistry. The synthetic methods outlined in this guide provide reliable access to this versatile compound, while the detailed reactivity patterns of both the cyclopentadienyl ring and the manganese center offer numerous opportunities for the creation of novel molecules. The burgeoning applications of cymantrene derivatives in drug development highlight the significant potential of this unique structural motif in addressing pressing challenges in human health. This guide serves as a valuable resource for researchers seeking to explore and exploit the fascinating chemistry of cymantrene.

References

- 1. mds.marshall.edu [mds.marshall.edu]

- 2. journals.iucr.org [journals.iucr.org]

- 3. Crystal and molecular structures of some phosphane-substituted cymantrenes [(C5H4 X)Mn(CO)LL′] (X = H or Cl, L = CO, L′ = PPh3 or PCy3, and LL’ = Ph2PCH2CH2PPh2) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]

- 5. Cymantrenyl-Nucleobases: Synthesis, Anticancer, Antitrypanosomal and Antimicrobial Activity Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and biological activity of cymantrene and cyrhetrene 4-aminoquinoline conjugates against malaria, leishmaniasis, and trypanosomiasis - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Manganese(I) tricarbonyl complexes as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Enduring Legacy of (C₅H₅)Mn(CO)₃: An In-depth Technical Guide

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclopentadienylmanganese tricarbonyl, (C₅H₅)Mn(CO)₃, commonly known as Cymantrene, is a remarkable organometallic compound that has carved a significant niche in the landscape of modern chemistry. Since its initial synthesis in 1954, this stable, piano-stool complex has been the subject of extensive research, leading to a deep understanding of its structure, bonding, and reactivity. Its unique properties have paved the way for a diverse range of applications, from its early use as a gasoline anti-knock agent to its current role as a versatile building block in the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the discovery and history of (C₅H₅)Mn(CO)₃, detailing the seminal experimental work, the evolution of its synthesis, its key physicochemical properties, and the theoretical framework that underpins its stability and reactivity.

The Dawn of a New Organometallic Era: The Discovery of (C₅H₅)Mn(CO)₃

The mid-20th century was a period of fervent discovery in the field of organometallic chemistry, largely spurred by the unexpected synthesis and characterization of ferrocene. It was in this exciting scientific climate that Ernst Otto Fischer and Richard Jira, at the Technical University of Munich, first prepared Cyclopentadienylmanganese tricarbonyl in 1954.[1] Their pioneering work, published in the journal Zeitschrift für Naturforschung B, marked a significant expansion of the then-nascent family of cyclopentadienyl metal complexes.[1]

The discovery was a direct outcome of the systematic exploration of the reactions of metal carbonyls with cyclopentadienyl reagents. Fischer, who would later share the 1973 Nobel Prize in Chemistry with Geoffrey Wilkinson for their independent work on the chemistry of organometallic "sandwich" compounds, was at the forefront of this exploration. The initial synthesis of (C₅H₅)Mn(CO)₃ provided chemists with a new, air- and water-stable organometallic compound, offering a new platform for studying the nature of the metal-carbon bond and for developing novel chemical transformations.

The Foundational Synthesis and its Evolution

While Fischer and Jira's original synthesis was groundbreaking, the ensuing decades saw the development of numerous, often more efficient and scalable, synthetic routes to (C₅H₅)Mn(CO)₃. Each new method offered its own set of advantages and disadvantages in terms of yield, purity, and the handling of starting materials.

The Original Fischer-Jira Synthesis (1954)

The seminal synthesis of (C₅H₅)Mn(CO)₃ by Fischer and Jira involved the reaction of dimanganese decacarbonyl, Mn₂(CO)₁₀, with cyclopentadiene.

Experimental Protocol:

-

Reactants: Dimanganese decacarbonyl (Mn₂(CO)₁₀) and freshly cracked cyclopentadiene (C₅H₆).

-

Solvent: A high-boiling inert solvent such as decalin or mesitylene.

-

Procedure: A solution of Mn₂(CO)₁₀ in the chosen solvent is heated to reflux. Cyclopentadiene is then slowly added to the refluxing solution. The reaction mixture is maintained at reflux for several hours.

-

Work-up: After cooling, the solvent is removed under reduced pressure. The resulting solid residue is then purified by sublimation or recrystallization from a suitable solvent like hexane to yield yellow crystals of (C₅H₅)Mn(CO)₃.

-

Yield: While the original publication does not state a specific yield, subsequent reproductions of this method typically report moderate yields.

Synthesis from Manganese(II) Chloride

An alternative and widely used method involves the reductive carbonylation of a manganese(II) salt in the presence of a cyclopentadienyl source.

Experimental Protocol:

-

Reactants: Anhydrous manganese(II) chloride (MnCl₂), sodium cyclopentadienide (NaC₅H₅), and carbon monoxide (CO).

-

Reducing Agent: A suitable reducing agent, such as magnesium, is often employed.

-

Solvent: A high-boiling ether, such as diglyme.

-

Procedure: A mixture of anhydrous MnCl₂ and sodium cyclopentadienide in diglyme is placed in a high-pressure autoclave. The autoclave is then pressurized with carbon monoxide to a high pressure (e.g., 100-200 atm) and heated to a high temperature (e.g., 150-200 °C) for several hours with stirring.

-

Work-up: After cooling and venting the excess CO, the reaction mixture is filtered to remove inorganic salts. The solvent is then removed from the filtrate by distillation, and the crude product is purified by sublimation or chromatography to give (C₅H₅)Mn(CO)₃.

Synthesis via Manganocene

Another route to (C₅H₅)Mn(CO)₃ involves the carbonylation of manganocene, (C₅H₅)₂Mn.

Experimental Protocol:

-

Reactants: Manganocene ((C₅H₅)₂Mn) and carbon monoxide (CO).

-

Solvent: An inert organic solvent such as tetrahydrofuran (THF) or toluene.

-

Procedure: A solution of manganocene in the chosen solvent is placed in a high-pressure autoclave. The autoclave is then pressurized with carbon monoxide and heated. The reaction proceeds with the displacement of one cyclopentadienyl ligand by three carbonyl ligands.

-

Work-up: Similar to the other methods, the product is isolated by removal of the solvent and purified by sublimation or recrystallization.

Synthesis using Cyclopentadienylthallium

For laboratory-scale syntheses where the handling of pyrophoric sodium cyclopentadienide is a concern, the use of the more stable cyclopentadienylthallium is an option.

Experimental Protocol:

-

Reactants: Bromopentacarbonylmanganese(I) (Mn(CO)₅Br) and cyclopentadienylthallium (TlC₅H₅).

-

Solvent: An inert solvent such as tetrahydrofuran (THF).

-

Procedure: A solution of Mn(CO)₅Br in THF is treated with a stoichiometric amount of TlC₅H₅. The reaction proceeds at room temperature with the precipitation of thallium(I) bromide.

-

Work-up: The precipitated TlBr is removed by filtration. The solvent is evaporated from the filtrate, and the resulting crude (C₅H₅)Mn(CO)₃ is purified by sublimation.

Physicochemical Properties of (C₅H₅)Mn(CO)₃

The physical and spectroscopic properties of (C₅H₅)Mn(CO)₃ have been extensively studied since its discovery. These data are crucial for its characterization and for understanding its chemical behavior.

| Property | Value |

| Molecular Formula | C₈H₅MnO₃ |

| Molecular Weight | 204.06 g/mol |

| Appearance | Yellow crystalline solid |

| Melting Point | 72-76 °C |

| Boiling Point | Sublimes under vacuum |

| Density | ~1.5 g/cm³ |

| Solubility | Soluble in most organic solvents; insoluble in water.[1] |

| IR Spectroscopy (νCO) | ~2025 cm⁻¹ (strong), ~1940 cm⁻¹ (strong) (in hexane) |

| ¹H NMR (CDCl₃) | δ ~4.8 ppm (singlet, 5H) |

| ¹³C NMR (CDCl₃) | δ ~83 ppm (C₅H₅), δ ~224 ppm (CO) |

Structure and Bonding: The Contributions of Cotton and Wilkinson

The stability and reactivity of (C₅H₅)Mn(CO)₃ can be rationalized through the lens of molecular orbital theory, a framework significantly advanced by the work of F. Albert Cotton and Geoffrey Wilkinson. While they were not directly involved in the initial synthesis of cymantrene, their broader contributions to the understanding of bonding in organometallic compounds, particularly cyclopentadienyl and carbonyl complexes, were pivotal.

The bonding in (C₅H₅)Mn(CO)₃ is best described by the Dewar-Chatt-Duncanson model, which involves a synergistic interplay of ligand-to-metal σ-donation and metal-to-ligand π-backbonding.

-

σ-Donation: The filled π-orbitals of the cyclopentadienyl anion and the lone pairs on the carbon atoms of the carbonyl ligands donate electron density to the empty d-orbitals of the manganese atom.

-

π-Backbonding: The filled d-orbitals of the manganese atom donate electron density back into the empty π* antibonding orbitals of the carbonyl ligands. This backbonding strengthens the metal-carbonyl bond and weakens the carbon-oxygen triple bond, which is observable as a lowering of the C-O stretching frequency in the infrared spectrum compared to free carbon monoxide.

The cyclopentadienyl ligand is considered a six-electron donor, and each carbonyl ligand is a two-electron donor. With manganese in the +1 oxidation state (a d⁶ metal center), the total electron count for (C₅H₅)Mn(CO)₃ is 18 [6 (from C₅H₅⁻) + 6 (from Mn⁺) + 3 * 2 (from CO) = 18]. This adherence to the 18-electron rule is a key factor in the remarkable stability of the compound.

A Timeline of Key Developments

The history of (C₅H₅)Mn(CO)₃ is marked by several key discoveries that have expanded its scientific and commercial importance.

Figure 1. A timeline illustrating the key milestones in the history of (C₅H₅)Mn(CO)₃.

Logical Workflow for Synthesis and Characterization

The general workflow for the synthesis and characterization of (C₅H₅)Mn(CO)₃ follows a logical progression from starting materials to the confirmed pure product.

Figure 2. A generalized workflow for the synthesis and characterization of (C₅H₅)Mn(CO)₃.

Conclusion

The discovery of (C₅H₅)Mn(CO)₃ by Fischer and Jira in 1954 was a landmark achievement in organometallic chemistry. Its remarkable stability, attributable to its 18-electron configuration and the synergistic bonding between the manganese center and its ligands, has made it an invaluable tool for both fundamental research and practical applications. The evolution of its synthesis has transformed it from a laboratory curiosity into a readily accessible chemical. As research continues to push the boundaries of bioorganometallic and materials chemistry, the rich history and versatile chemistry of cymantrene ensure that it will remain a compound of significant interest for the foreseeable future.

References

spectroscopic characterization of tricarbonyl-pi-cyclopentadienyl-manganese

An In-depth Technical Guide to the Spectroscopic Characterization of Tricarbonyl-π-cyclopentadienyl-manganese (Cymantrene)

Introduction

Tricarbonyl-π-cyclopentadienyl-manganese, commonly known as cymantrene or (CpMn(CO)₃), is a highly stable and versatile organometallic "piano-stool" compound.[1] Its unique chemical and physical properties, including its stability and rich photochemistry, have led to its application in diverse fields such as catalysis, materials science, and bioorganometallic chemistry.[1][2] Cymantrene and its derivatives have been explored as antimalarial agents, for antiproliferative activity against cancer cell lines, and as electrochemical redox tags.[1][3] A thorough spectroscopic characterization is fundamental to confirming the identity, purity, and electronic structure of cymantrene and its derivatives, which is critical for its application in research and development.

This technical guide provides a comprehensive overview of the primary spectroscopic techniques used to characterize cymantrene: Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). It includes a summary of key quantitative data, detailed experimental protocols, and visualizations of the analytical workflow.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for characterizing cymantrene, primarily due to the intense absorptions of the carbonyl (CO) ligands in the 1800-2100 cm⁻¹ region. The number and frequency of the ν(CO) stretching bands provide direct insight into the molecule's structure and the electronic environment of the manganese center. For the parent CpMn(CO)₃, the C₅ᵥ local symmetry of the Mn(CO)₃ moiety results in two characteristic IR-active bands: a high-frequency symmetric stretch (A₁) and a lower-frequency, more intense degenerate asymmetric stretch (E).[4][5]

Data Presentation: IR Spectroscopy

| Compound | Medium | ν(CO) Stretching Frequencies (cm⁻¹) | Reference |

| CpMn(CO)₃ | Dichloromethane | 2025, 1939 | [6] |

| (MeCp)Mn(CO)₃ | Gas Phase | 2035, 1960 | [7] |

| [Mn(C₅H₄SMe)(PPh₃)(CO)₂] | ATR | 1927, 1862 | [8] |

| [Mn{C₅H₃Br(SMe)}(PPh₃)(CO)₂] | ATR | 1941, 1880 | [8] |

Note: Substitution on the cyclopentadienyl ring or replacement of a CO ligand significantly alters the frequencies of the remaining CO stretches.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation :

-

Solution Phase : Prepare a dilute solution of the cymantrene sample (approx. 1-5 mg/mL) in a suitable IR-transparent solvent, such as dichloromethane (CH₂Cl₂), hexane, or acetonitrile. The solvent should be dried and deoxygenated to prevent sample degradation.

-

Solid State (ATR) : Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

-

Instrumentation : Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition :

-

Record a background spectrum of the pure solvent or the empty ATR crystal.

-

Record the sample spectrum.

-

The instrument software automatically subtracts the background from the sample spectrum.

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio, with a resolution of 4 cm⁻¹. The key region of interest is 2100-1800 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the atomic connectivity and environment within the cymantrene molecule. Both ¹H and ¹³C NMR are routinely employed.

-

¹H NMR : Due to the rapid rotation of the cyclopentadienyl ring, the five protons are magnetically equivalent, resulting in a single, sharp resonance. Substitution on the Cp ring leads to more complex splitting patterns that can be used to determine the substitution pattern.

-

¹³C NMR : The ¹³C NMR spectrum shows distinct signals for the carbons of the cyclopentadienyl ring and the carbonyl ligands. The carbonyl carbons typically appear at a significantly downfield chemical shift (>220 ppm).

Data Presentation: NMR Spectroscopy

| Compound | Nucleus | Solvent | Chemical Shift (δ, ppm) | Reference |

| CpMn(CO)₃ | ¹H | CDCl₃ | 4.75 (s, 5H) | [6] |

| (C₅Me₅)Mn(CO)₃ | ¹H | CDCl₃ | 1.88 (s, 15H) | [6] |

| [Mn(C₅H₄SMe)(PPh₃)(CO)₂] | ¹H | CDCl₃ | 7.52–7.31 (m, 15H, PPh₃), 4.47 (t, 2H, Cp), 4.04 (t, 2H, Cp), 2.35 (s, 3H, SMe) | [8] |

| [Mn(C₅H₄SMe)(PPh₃)(CO)₂] | ¹³C{¹H} | CDCl₃ | 232.2 (d, CO), 137.9 (d, PPh₃), 133.0 (d, PPh₃), 129.6 (s, PPh₃), 128.2 (d, PPh₃), 99.5 (s, Cp), 83.6 (s, Cp), 82.9 (d, Cp), 19.0 (s, SMe) | [8] |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation : Dissolve approximately 5-10 mg of the cymantrene sample in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

-

Instrumentation : Use a high-resolution NMR spectrometer, typically operating at a field strength of 300 MHz or higher for ¹H nuclei.

-

Data Acquisition :

-

Acquire a ¹H NMR spectrum. A standard acquisition involves a 90° pulse and detection of the free induction decay (FID).

-

Acquire a proton-decoupled ¹³C NMR spectrum. This requires a larger number of scans than ¹H NMR due to the lower natural abundance of ¹³C and its smaller gyromagnetic ratio.

-

Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

-

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of cymantrene and to study its fragmentation patterns, which can provide structural confirmation. Under electron ionization (EI), cymantrene typically displays a prominent molecular ion peak (M⁺) followed by the sequential loss of the three carbonyl ligands.

Data Presentation: Mass Spectrometry

| Compound | Ionization Method | Key m/z values (relative intensity) | Interpretation | Reference |

| CpMn(CO)₃ | EI | 204 | [M]⁺ | [9] |

| 176 | [M-CO]⁺ | |||

| 148 | [M-2CO]⁺ | |||

| 120 | [M-3CO]⁺ or [CpMn]⁺ | |||

| [Mn(C₅H₄SMe)(PPh₃)(CO)₂] | EI (70 eV) | 484.9 | [M]⁺ | [8] |

| 428.1 | [M-2CO]⁺ | [8] |

Experimental Protocol: Mass Spectrometry

-

Sample Introduction : The sample can be introduced directly into the ion source via a direct insertion probe or, if sufficiently volatile and thermally stable, through a gas chromatograph (GC-MS).

-

Ionization : Electron Ionization (EI) is commonly used. The sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis : The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection : Ions are detected, and the resulting signal is plotted as a function of m/z to generate the mass spectrum.

Mandatory Visualizations

Experimental Workflow

Caption: General experimental workflow for the synthesis and spectroscopic characterization of cymantrene.

Spectroscopic Information Diagram

Caption: Logical diagram of information obtained from different spectroscopic techniques.

Conclusion

The spectroscopic characterization of tricarbonyl-π-cyclopentadienyl-manganese is a straightforward process that relies on the complementary information provided by IR, NMR, and mass spectrometry. The presence of two strong ν(CO) bands around 2025 and 1940 cm⁻¹, a sharp singlet in the ¹H NMR spectrum near 4.75 ppm, and a clear molecular ion peak at m/z 204 with sequential loss of three 28 amu fragments are the definitive spectroscopic signatures of cymantrene. For drug development professionals and scientists, a firm grasp of these techniques and the interpretation of the resulting data is essential for verifying the synthesis of cymantrene-based compounds and for understanding their structural and electronic properties.

References

- 1. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]

- 2. Cymantrenyl-Nucleobases: Synthesis, Anticancer, Antitrypanosomal and Antimicrobial Activity Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and biological activity of cymantrene and cyrhetrene 4-aminoquinoline conjugates against malaria, leishmaniasis, and trypanosomiasis - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 4. Vibrational spectra of tricarbonyl(π-cyclopentadienyl)manganese, bis-[tricarbonyl(π-cyclopentadienyl)molybdenum], and their deuteriated derivatives - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. mds.marshall.edu [mds.marshall.edu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. journals.iucr.org [journals.iucr.org]

- 9. Manganese, tricarbonyl(η5-2,4-cyclopentadien-1-yl)- [webbook.nist.gov]

An In-depth Technical Guide to the Electronic Structure and Bonding in Cymantrene

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cymantrene, (η⁵-C₅H₅)Mn(CO)₃, is a robust and versatile organometallic half-sandwich complex that has garnered significant interest across various fields, including medicinal chemistry and materials science.[1] Its stability and rich derivatization chemistry make it an attractive scaffold for the development of novel therapeutic agents and functional materials.[1][2] A fundamental understanding of the electronic structure and bonding within the cymantrene core is paramount for the rational design of its derivatives and for elucidating their mechanisms of action. This technical guide provides a comprehensive overview of the electronic properties of cymantrene, integrating experimental data from X-ray diffraction, infrared spectroscopy, and photoelectron spectroscopy with theoretical insights from computational studies. Detailed methodologies for these key analytical techniques are also presented to facilitate further research and application.

Introduction

Cymantrene, formally known as (η⁵-cyclopentadienyl)tricarbonylmanganese(I), possesses a characteristic "piano-stool" geometry.[3] The manganese atom is coordinated by a cyclopentadienyl (Cp) ligand and three carbonyl (CO) ligands.[3] This arrangement results in a stable 18-electron configuration for the manganese center, contributing to the compound's notable thermal and chemical stability.[4] The nature of the bonding between the manganese atom and its ligands, a synergistic interplay of σ-donation and π-backbonding, dictates the molecule's overall electronic properties, reactivity, and spectroscopic signatures. This guide will delve into the intricacies of these bonding interactions and their experimental and theoretical characterization.

Experimental Characterization of Cymantrene's Structure and Bonding

X-ray Diffraction Analysis

Single-crystal X-ray diffraction provides precise information on the three-dimensional arrangement of atoms in cymantrene, including bond lengths and angles.[5] This data is fundamental to understanding the steric and electronic interactions within the molecule.

Data Presentation: Structural Parameters of Cymantrene and Derivatives

| Compound | Mn-C(Cp) (avg. Å) | Mn-C(CO) (avg. Å) | C-O (avg. Å) | C-C (Cp) (avg. Å) | Reference |

| Cymantrene (calculated) | - | - | - | - | [6] |

| (η⁵-[4-phenyltriazol-1-yl]cyclopentadienyl)Mn(CO)₃ (experimental) | 2.147(13) | 1.796(6) | - | - | [6] |

| Cymantrene derivative 1b (experimental) | - | - | - | - | [7] |

| Cymantrene derivative 2a (experimental) | - | - | - | - | [7] |

| Cymantrene derivative 2b (experimental) | - | - | - | - | [7] |

| Sulfur-containing cymantrene derivative I (experimental) | - | - | - | 1.423(1) (longest C-C) | [2] |

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: High-quality single crystals of cymantrene or its derivatives are typically grown by slow evaporation of a saturated solution in an appropriate organic solvent (e.g., hexane, toluene).

-

Crystal Mounting: A suitable crystal (ideally 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head using a cryoloop and a cryoprotectant (e.g., paratone-N oil).[8]

-

Data Collection: The mounted crystal is placed in a stream of cold nitrogen gas (typically 100-150 K) to minimize thermal vibrations.[9] X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å) and a detector (e.g., CCD or CMOS).[10] The crystal is rotated through a series of angles to collect a complete dataset of diffraction intensities.[5]

-

Structure Solution and Refinement: The collected diffraction data are processed to yield a set of structure factors. The crystal structure is solved using direct methods or Patterson methods and refined by full-matrix least-squares on F².[11]

Infrared Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for probing the bonding of the carbonyl ligands in cymantrene.[3] The C-O stretching frequencies (ν(CO)) are sensitive to the extent of π-backbonding from the manganese d-orbitals to the π* orbitals of the CO ligands.[12] Stronger π-backbonding results in a weaker C-O bond and a lower ν(CO) stretching frequency.[12]

Data Presentation: CO Stretching Frequencies in Cymantrene and Analogs

| Compound | ν(CO) (cm⁻¹) | Phase/Solvent | Reference |

| Free CO | 2143 | Gas | [12] |

| Cymantrene | 2023, 1939 | Hexane | - |

| [Mn(CO)₆]⁺ | 2098 | - | |

| Cr(CO)₆ | 2000 | - | |

| [V(CO)₆]⁻ | 1860 | - | |

| Cymantrene Radical Cation | 2118, 1934 | - | [1] |

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: For solution-phase measurements, a dilute solution of cymantrene is prepared in a suitable IR-transparent solvent (e.g., hexane, dichloromethane). For solid-state measurements, a KBr pellet is prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a thin disk.

-

Background Spectrum: A background spectrum of the pure solvent or the KBr pellet is recorded.

-

Sample Spectrum: The spectrum of the sample is then recorded.

-

Data Processing: The final spectrum is obtained by subtracting the background spectrum from the sample spectrum. The positions of the absorption bands are then determined.

Photoelectron Spectroscopy

Ultraviolet photoelectron spectroscopy (UPS) provides direct information about the energies of the valence molecular orbitals in cymantrene.[13] By irradiating the molecule with UV light, electrons are ejected, and their kinetic energies are measured.[14] The ionization energy, which corresponds to the energy of the orbital from which the electron was ejected, can then be calculated.[14]

Data Presentation: Ionization Energies of Cymantrene

| Ionization Energy (eV) | Orbital Assignment |

| 8.11 | e₁ (Cp π) |

| 8.65 | a₁ (Mn-CO σ) |

| 9.30 | e₂ (Mn d) |

| 12.5 | a₂ (Cp π) |

| 13.2 | e₁ (Cp π) |

Note: The specific values and assignments can vary slightly between different literature sources and computational methods.

Experimental Protocol: UV-Photoelectron Spectroscopy

-

Sample Introduction: A gaseous sample of cymantrene is introduced into a high-vacuum chamber.

-

Ionization: The sample is irradiated with a monochromatic UV source, typically a helium discharge lamp (He I, 21.22 eV).[13]

-

Electron Energy Analysis: The kinetic energies of the ejected photoelectrons are measured using an electron energy analyzer.[15]

-

Spectrum Generation: A spectrum of photoelectron intensity versus ionization energy is generated.

Theoretical Framework of Bonding in Cymantrene

Molecular Orbital Theory and the 18-Electron Rule

The stability of cymantrene can be explained by the 18-electron rule, which is analogous to the octet rule for main group elements. The manganese atom (Group 7) contributes 7 valence electrons, the cyclopentadienyl anion (Cp⁻) contributes 6 π-electrons, and each of the three carbonyl ligands donates 2 electrons, for a total of 7 + 6 + 3(2) = 19 electrons. However, considering the neutral ligand model, Mn(0) has 7 valence electrons, the neutral Cp radical has 5, and the three CO ligands donate 6, for a total of 18 valence electrons.

The Dewar-Chatt-Duncanson Model

The bonding between the manganese center and the Cp and CO ligands is best described by the Dewar-Chatt-Duncanson model. This model involves two main components:

-

σ-Donation: The ligands donate electron density to empty d-orbitals on the manganese atom. The Cp ligand donates electrons from its filled π-orbitals, and the CO ligands donate electrons from their highest occupied molecular orbital (HOMO), which is primarily localized on the carbon atom.

-

π-Backbonding: The manganese atom donates electron density from its filled d-orbitals back into the empty π* antibonding orbitals of the ligands. This backbonding is particularly significant for the CO ligands and is also present to a lesser extent with the Cp ligand.

This synergistic bonding model explains the stability of the Mn-C bonds and the observed spectroscopic properties. The π-backbonding to the CO ligands weakens the C-O bonds, leading to the lower stretching frequencies observed in the IR spectrum compared to free CO.[12]

Computational Studies

Density Functional Theory (DFT) calculations have become an invaluable tool for investigating the electronic structure of organometallic compounds like cymantrene.[16][17] These calculations can provide detailed information about the molecular orbital energies, shapes, and contributions from different atoms, as well as predict spectroscopic properties and reaction mechanisms.

Methodology: Density Functional Theory (DFT) Calculations

-

Structure Optimization: The geometry of the cymantrene molecule is optimized to find the lowest energy conformation. This is typically done using a specific functional (e.g., B3LYP, PBE0) and basis set (e.g., 6-31G*, def2-TZVP).[17]

-

Frequency Calculation: Vibrational frequencies are calculated to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to compare with experimental IR data.

-

Molecular Orbital Analysis: The energies and compositions of the molecular orbitals are calculated to provide a detailed picture of the electronic structure and bonding.

-

Property Prediction: Other properties, such as ionization energies and electronic transitions, can also be predicted and compared with experimental data from photoelectron and UV-Vis spectroscopy.

Conclusion

The electronic structure and bonding in cymantrene are characterized by a stable 18-electron configuration and synergistic σ-donation and π-backbonding interactions between the manganese center and its cyclopentadienyl and carbonyl ligands. This bonding framework is well-described by the Dewar-Chatt-Duncanson model and is supported by a wealth of experimental data from X-ray diffraction, IR spectroscopy, and photoelectron spectroscopy, as well as by theoretical calculations. A thorough understanding of these fundamental principles is essential for the continued development of cymantrene-based compounds in medicinal chemistry, catalysis, and materials science. This guide provides a solid foundation of the core concepts and experimental methodologies necessary for researchers in these fields to effectively utilize and innovate with this versatile organometallic scaffold.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Organometallic Chemistry | Bruker [bruker.com]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. creative-biostructure.com [creative-biostructure.com]

- 6. benchchem.com [benchchem.com]

- 7. Crystal and molecular structures of some phosphane-substituted cymantrenes [(C5H4 X)Mn(CO)LL′] (X = H or Cl, L = CO, L′ = PPh3 or PCy3, and LL’ = Ph2PCH2CH2PPh2) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]

- 9. dl.asminternational.org [dl.asminternational.org]

- 10. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 11. Variable-energy photoelectron spectroscopy of substituted rhenium and manganese pentacarbonyls: molecular orbital assignments and the interatomic resonant effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Ultraviolet photoelectron spectroscopy - Wikipedia [en.wikipedia.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. DFT calculations for structural prediction and applications of intercalated lamellar compounds - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 17. irjweb.com [irjweb.com]

An In-depth Technical Guide to the Thermal Stability and Decomposition of Cyclopentadienylmanganese Tricarbonyl (Cymantrene)

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cyclopentadienylmanganese tricarbonyl, commonly known as Cymantrene, is an organometallic compound with significant applications ranging from gasoline antiknock agents to precursors in chemical vapor deposition.[1] A thorough understanding of its thermal stability and decomposition pathways is critical for its safe handling, storage, and effective application, particularly in high-temperature processes. This guide provides a comprehensive overview of the thermal behavior of Cymantrene and its derivatives, summarizing key quantitative data, detailing experimental methodologies for its characterization, and illustrating its decomposition mechanisms.

Thermal Stability Profile

Cymantrene is a yellow crystalline solid that is relatively stable under standard ambient conditions but is sensitive to air and heat.[2][3] Its thermal decomposition is a critical parameter, especially in the context of its use as a precursor for depositing manganese-containing thin films. While detailed kinetic studies on the unsubstituted Cymantrene are sparse in the provided literature, research on its methylated analog, methylcyclopentadienyl manganese tricarbonyl (MeCpMn(CO)₃), offers significant insights. Studies on MeCpMn(CO)₃ indicate that thermal decomposition begins at temperatures around 550-575 K (277-302 °C).[4] The decomposition process is primarily initiated by the loss of one or more carbonyl (CO) ligands.[4]

Upon heating, especially in the presence of air or other oxidizers, Cymantrene can decompose to release hazardous products, including carbon monoxide, carbon dioxide, and heavy metal oxides.[5][6]

Quantitative Decomposition Data

The following table summarizes the available quantitative data related to the thermal properties and decomposition of cyclopentadienylmanganese tricarbonyl and its methylated derivative. Data for the more extensively studied methyl-substituted version is included for comparative purposes and is clearly noted.

| Property | Value | Compound | Reference(s) |

| Melting Point | 72 - 78 °C | Cyclopentadienylmanganese tricarbonyl | [6] |

| Boiling Point | 248 - 250 °C (decomposes) | Cyclopentadienylmanganese tricarbonyl | |

| Decomposition Onset | ~575 K (~302 °C) | Methylcyclopentadienyl manganese tricarbonyl | [4] |

| Auto-ignition Temperature | 230 °C at 101.8 kPa | Methylcyclopentadienyl manganese tricarbonyl | [7] |

| Hazardous Decomposition Products | Carbon monoxide (CO), Carbon dioxide (CO₂), Manganese oxides | Cyclopentadienylmanganese tricarbonyl | [5] |

Decomposition Pathways and Products

The thermal decomposition of cyclopentadienylmanganese tricarbonyl and its derivatives is not a simple, single-step process. The reaction proceeds through the initial loss of CO ligands, followed by the transformation and release of the cyclopentadienyl ring.

Primary Decomposition Pathway: At temperatures above approximately 575 K, the primary mechanism involves the loss of the aromatic ligand.[4] This occurs mainly through the addition of a hydrogen atom to the cyclopentadienyl (or methylcyclopentadienyl) ring, leading to the formation of cyclopentadiene (or methylcyclopentadiene), which is then released into the gas phase.[4]

Minor Decomposition Pathway: A competing, minor decomposition channel begins at slightly lower temperatures. This pathway involves a molecular rearrangement of the cyclopentadienyl ligand to yield fulvene and potentially benzene.[4]

Under combustion conditions, the decomposition is more aggressive, leading to the formation of manganese oxide particles, carbon monoxide, and carbon dioxide.[1]

Caption: Thermal decomposition pathways of Cymantrene.

Experimental Protocols for Thermal Analysis

The characterization of the thermal stability and decomposition of organometallic compounds like Cymantrene relies on a suite of analytical techniques.[8]

5.1 Thermogravimetric Analysis (TGA)

-

Methodology: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. A small, precisely weighed sample of Cymantrene is placed in a crucible on a microbalance within a furnace. The furnace temperature is increased at a constant rate, and the sample's mass is continuously recorded. Mass loss events correspond to the release of volatile decomposition products, such as CO ligands or the cyclopentadienyl ring.[9]

5.2 Differential Scanning Calorimetry (DSC)

-

Methodology: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. When the sample undergoes a thermal event (like melting or decomposition), the heat flow will change relative to the inert reference. This provides data on transition temperatures and the endothermic or exothermic nature of the decomposition process.[8]

5.3 Temperature-Programmed Desorption (TPD)

-

Methodology: TPD is used to study the desorption of species from a surface. In the context of Cymantrene, it is used to analyze its decomposition on a substrate (e.g., silicon oxide). The compound is first adsorbed onto the surface at a low temperature. The surface is then heated at a controlled rate, and a mass spectrometer monitors the gaseous species that desorb as a function of temperature, identifying the decomposition products and their desorption temperatures.[4]

5.4 Gas Chromatography-Mass Spectrometry (GC-MS)

-

Methodology: To identify the specific organic products of decomposition, the volatile compounds released during heating are collected and injected into a GC-MS system. The gas chromatograph separates the components of the mixture based on their boiling points and interactions with the column. Each separated component then enters the mass spectrometer, which fragments the molecules and provides a unique mass spectrum, allowing for their definitive identification (e.g., distinguishing between methylcyclopentadiene and fulvene).[4]

5.5 Spectroscopic Techniques

-

Methodology: Infrared (IR) and X-ray Photoelectron Spectroscopy (XPS) are used for in-situ analysis. IR spectroscopy can monitor the characteristic C-O stretching frequencies of the carbonyl ligands, with the disappearance of these signals indicating their loss.[4] XPS is a surface-sensitive technique used to analyze the elemental composition and chemical state of the non-volatile residue left on a substrate after decomposition, confirming the deposition of manganese.[4]

Caption: Experimental workflow for thermal decomposition analysis.

Conclusion

The thermal stability of cyclopentadienylmanganese tricarbonyl is a critical factor governing its application and safety. Decomposition initiates at temperatures above 275 °C, proceeding primarily through the loss of CO ligands followed by the release of the cyclopentadienyl ring as cyclopentadiene. A minor pathway leading to fulvene or benzene also exists. The process leaves behind a manganese-containing residue. A multi-technique analytical approach, including TGA, DSC, and mass spectrometry, is essential for fully characterizing these decomposition processes. This detailed understanding enables the optimization of conditions for applications like thin-film deposition and ensures appropriate safety protocols are in place for handling this energetic and toxic compound.

References

- 1. zxchem.com [zxchem.com]

- 2. mds.marshall.edu [mds.marshall.edu]

- 3. Cyclopentadienylmanganese(I) tricarbonyl | Cymantrene | C8H5MnO3 - Ereztech [ereztech.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. fishersci.com [fishersci.com]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

- 7. chemos.de [chemos.de]

- 8. eprintspublications.npl.co.uk [eprintspublications.npl.co.uk]

- 9. The thermal decomposition of potassium permanganate and related substances. Part I. Chemical aspects - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to the Molecular Orbital Analysis of (C5H5)Mn(CO)3 (Cymantrene)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive molecular orbital (MO) analysis of the organometallic compound (η⁵-C₅H₅)Mn(CO)₃, commonly known as cymantrene. The electronic structure and bonding of this "piano-stool" complex are elucidated through a qualitative molecular orbital diagram, supported by experimental data. Detailed experimental protocols for its synthesis and characterization are also provided for practical application in research and development.

Molecular Orbital Analysis

The electronic structure of (C₅H₅)Mn(CO)₃ can be understood by considering the interaction between the molecular orbitals of the cyclopentadienyl (Cp) anion (C₅H₅⁻) and the manganese tricarbonyl fragment [Mn(CO)₃]⁺. The qualitative molecular orbital diagram illustrates the bonding, non-bonding, and anti-bonding interactions that dictate the stability and reactivity of the complex.

Fragment Orbital Analysis

Cyclopentadienyl (Cp) Anion: The π molecular orbitals of the C₅H₅⁻ ligand, which possesses D₅h symmetry, are of a₁, e₁, and e₂ symmetry. These orbitals house the six π-electrons of the aromatic ring.

Manganese Tricarbonyl [Mn(CO)₃]⁺ Fragment: This C₃v symmetric fragment possesses a set of frontier molecular orbitals derived from the manganese d-orbitals and the σ-donating and π-accepting orbitals of the three carbonyl ligands. The key fragment orbitals for bonding with the Cp ligand are of a₁ and e symmetry.

Interaction Diagram and Bonding

The interaction of the Cp and [Mn(CO)₃]⁺ fragment orbitals leads to the formation of the molecular orbitals of cymantrene. The primary bonding interactions are:

-

σ-Donation: The filled a₁ orbital of the Cp ligand overlaps with the empty a₁ hybrid orbital of the [Mn(CO)₃]⁺ fragment, forming a strong σ-bond.

-

π-Donation: The filled e₁ orbitals of the Cp ligand overlap with the empty e orbitals (dₓz, dᵧz) of the manganese fragment, resulting in two π-bonds. This interaction is crucial for the stability of the metal-ring bond.

-

π-Backbonding: The filled e orbitals (dₓz, dᵧz) of the manganese fragment can back-donate electron density into the empty e₂* antibonding orbitals of the Cp ligand. Additionally, the filled metal d-orbitals of appropriate symmetry engage in π-backbonding with the empty π* orbitals of the carbonyl ligands. This back-donation strengthens the Mn-CO bonds and weakens the C-O bonds, a phenomenon observable in vibrational spectroscopy.

The resulting molecular orbital diagram shows a set of filled bonding orbitals, which accommodate the 18 valence electrons of the complex (7 from Mn, 5 from Cp, and 2 from each of the three CO ligands), rendering it a stable diamagnetic species.

Caption: Qualitative MO diagram of (C₅H₅)Mn(CO)₃.

Quantitative Data

The following table summarizes key experimental bond lengths and vibrational frequencies for cymantrene, providing quantitative support for the molecular orbital model.

| Parameter | Value | Method | Reference |

| Bond Lengths (Å) | |||

| Mn-C (Cp, avg.) | 2.15 | Gas-Phase Electron Diffraction | [1] |

| Mn-C (CO, avg.) | 1.80 | Gas-Phase Electron Diffraction | [1] |

| C-O (avg.) | 1.16 | Gas-Phase Electron Diffraction | [1] |

| Vibrational Frequencies (cm⁻¹) | |||

| ν(CO) (A₁) | 2023 | IR (in CCl₄) | [2] |

| ν(CO) (E) | 1939 | IR (in CCl₄) | [2] |

Experimental Protocols

Synthesis of (η⁵-Cyclopentadienyl)tricarbonylmanganese(I)

This procedure is adapted from a literature method and provides a reliable route to cymantrene.[2]

Materials:

-

Manganese(II) chloride (anhydrous)

-

Sodium cyclopentadienide (NaCp) solution in THF

-

Carbon monoxide (CO) gas

-

Triethylamine

-

Diethyl ether

-

Tetrahydrofuran (THF), anhydrous

-

Standard Schlenk line and glassware

Procedure:

-

Preparation of Bis(cyclopentadienyl)manganese: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), anhydrous manganese(II) chloride is suspended in anhydrous THF. Two equivalents of sodium cyclopentadienide solution in THF are added dropwise at room temperature. The reaction mixture is stirred overnight.

-

Carbonylation: The resulting suspension of bis(cyclopentadienyl)manganese is transferred to a high-pressure autoclave. The autoclave is pressurized with carbon monoxide to approximately 100 atm and heated to 150-200 °C for several hours with stirring.

-

Work-up and Purification: After cooling and venting the autoclave, the reaction mixture is filtered to remove insoluble byproducts. The solvent is removed from the filtrate under reduced pressure. The resulting crude product is purified by sublimation or column chromatography on silica gel using a non-polar eluent (e.g., hexane) to yield pure (C₅H₅)Mn(CO)₃ as a yellow crystalline solid.

Caption: Synthetic workflow for (C₅H₅)Mn(CO)₃.

Characterization

Infrared (IR) Spectroscopy: A solution of the purified product in a suitable solvent (e.g., CCl₄ or hexane) is analyzed by IR spectroscopy. The characteristic strong carbonyl stretching frequencies are observed around 2023 cm⁻¹ and 1939 cm⁻¹.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum in a suitable deuterated solvent (e.g., CDCl₃) will show a sharp singlet for the five equivalent protons of the cyclopentadienyl ring. The ¹³C NMR spectrum will show distinct resonances for the carbonyl carbons and the carbons of the cyclopentadienyl ring.

Mass Spectrometry: The molecular weight and fragmentation pattern can be confirmed by mass spectrometry, which will show the molecular ion peak and successive loss of the three carbonyl ligands.

This guide provides a foundational understanding of the electronic structure and synthesis of (C₅H₅)Mn(CO)₃, a cornerstone complex in organometallic chemistry with continued relevance in modern research and development.

References

Vibrational Spectroscopy of Tricarbonyl-π-Cyclopentadienyl-manganese (Cymantrene): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tricarbonyl-π-cyclopentadienyl-manganese, commonly known as cymantrene or (Cp)Mn(CO)₃, is an organometallic compound with significant applications in various fields, including catalysis, materials science, and bioorganometallic chemistry. Its stable 18-electron configuration and the distinct spectroscopic signatures of its carbonyl (CO) and cyclopentadienyl (Cp) ligands make it an ideal candidate for vibrational spectroscopic studies. This technical guide provides an in-depth analysis of the infrared (IR) and Raman spectra of cymantrene, offering detailed experimental protocols and a comprehensive summary of its vibrational modes. Understanding the vibrational characteristics of cymantrene is crucial for its identification, the study of its electronic structure, and the monitoring of its reactions. Organometallic compounds are often sensitive to air and moisture, necessitating careful handling during spectroscopic analysis.[1]

Core Principles of Vibrational Spectroscopy of Cymantrene

The vibrational spectrum of cymantrene is dominated by the stretching vibrations of the three carbonyl ligands and the various modes of the cyclopentadienyl ring. The CO stretching frequencies, typically observed in the 1800-2100 cm⁻¹ region of the IR spectrum, are particularly sensitive to the electronic environment of the manganese center.[1] The number and symmetry of the CO stretching bands can provide insights into the geometry of the Mn(CO)₃ moiety. For a molecule with local C₃ᵥ symmetry, two IR-active CO stretching modes (A₁ and E) are expected. The cyclopentadienyl ring gives rise to a more complex set of vibrations, including C-H stretching, C-C stretching, in-plane and out-of-plane C-H bending, and ring breathing modes.

Data Presentation: Vibrational Frequencies of Cymantrene

The vibrational frequencies of cymantrene have been studied in the gas, liquid, and solid phases. The following tables summarize the key vibrational bands observed in the IR and Raman spectra.

Table 1: CO Stretching Vibrations of Cymantrene

| Phase | Technique | ν(CO) A₁ (cm⁻¹) | ν(CO) E (cm⁻¹) |

| Gas | IR | 2023 | 1939 |

| Liquid | IR | 2020 | 1934 |

| Solid | IR | 2018, 2008 | 1932, 1917 |

| CH₂Cl₂ Solution | IR | 2026 | 1940 |

| Nujol Mull | IR | 2015 | 1925, 1905 |

Note: The splitting of bands in the solid state is due to crystal lattice effects.

Table 2: Selected Vibrational Modes of the Cyclopentadienyl Ring in Cymantrene (Liquid Phase)

| Wavenumber (cm⁻¹) | Technique | Assignment |

| ~3110 | IR, Raman | C-H stretch |

| ~1420 | IR, Raman | C-C stretch |

| ~1110 | IR | C-H in-plane bend |

| ~1005 | IR | C-H in-plane bend |

| ~840 | IR | C-H out-of-plane bend |

| ~650 | IR | Ring tilt |

Experimental Protocols

The acquisition of high-quality vibrational spectra of cymantrene requires careful sample preparation and the use of appropriate instrumentation. Due to the potential air sensitivity of organometallic compounds, handling under an inert atmosphere (e.g., nitrogen or argon) is recommended.[1]

Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with a deuterated triglycine sulfate (DTGS) or a more sensitive mercury cadmium telluride (MCT) detector is suitable for mid-IR measurements.

-

Sample Preparation:

-

Gas Phase: A gas cell with KBr or NaCl windows can be filled with the vapor of cymantrene by gentle heating under vacuum.

-

Liquid Phase/Solution: For liquid samples or solutions, a thin film can be prepared between two KBr or NaCl plates. Alternatively, a sealed liquid cell of known path length can be used. Common solvents for solution-phase studies include dichloromethane (CH₂Cl₂) and hexane.

-

Solid Phase (Nujol Mull): A small amount of solid cymantrene is ground to a fine powder and mixed with a few drops of Nujol (mineral oil) to form a paste. This mull is then pressed between two KBr or NaCl plates.[2]

-

Solid Phase (KBr Pellet): A small amount of finely ground cymantrene is intimately mixed with dry KBr powder. The mixture is then pressed under high pressure in a die to form a transparent pellet.

-

-

Data Acquisition:

-

A background spectrum of the empty sample holder (or the pure solvent) is collected.

-

The sample spectrum is then recorded.

-

The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

-

Typically, 16 to 64 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.

-

Raman Spectroscopy

-

Instrumentation: A Raman spectrometer equipped with a laser excitation source (e.g., 532 nm, 785 nm), a notch filter to reject Rayleigh scattering, and a sensitive detector such as a charge-coupled device (CCD) is required.[3][4]

-

Sample Preparation:

-

Solid Sample: Solid cymantrene can be placed in a glass capillary tube or on a microscope slide.

-

Liquid/Solution Sample: A glass cuvette or NMR tube can be used to hold the liquid sample or a solution of cymantrene.

-

Air-Sensitive Samples: For air-sensitive samples, specialized sealed cells or techniques for handling under inert atmosphere are necessary.[5]

-

-

Data Acquisition:

-

The laser is focused on the sample.

-

The scattered light is collected and directed to the spectrometer.

-

The spectrum is recorded, typically with an integration time ranging from seconds to minutes, depending on the sample's Raman scattering cross-section and the laser power.

-

It is crucial to use low laser power to avoid sample decomposition, which can be a concern for colored organometallic compounds.

-

Logical Workflow for Vibrational Analysis

The following diagram illustrates the logical workflow for the vibrational spectroscopic analysis of tricarbonyl-π-cyclopentadienyl-manganese.

Caption: Logical workflow for the vibrational analysis of cymantrene.

Conclusion

Vibrational spectroscopy, encompassing both IR and Raman techniques, provides a powerful tool for the characterization of tricarbonyl-π-cyclopentadienyl-manganese. The distinct vibrational signatures of the carbonyl and cyclopentadienyl ligands offer valuable information about the molecule's structure, bonding, and electronic properties. By following the detailed experimental protocols and data analysis workflow presented in this guide, researchers can effectively utilize vibrational spectroscopy to study cymantrene and its derivatives in various chemical and biological contexts.

References

A Technical Guide to the Historical Synthesis of Cymantrene (1954-Present)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cymantrene, or (η⁵-C₅H₅)Mn(CO)₃, is a highly stable, yellow crystalline solid that has been a cornerstone of organometallic chemistry since its initial synthesis in 1954. Its unique electronic and steric properties have led to its use in a wide array of applications, from antiknock agents in gasoline to precursors for novel catalytic systems and, more recently, as a scaffold in medicinal chemistry. This technical guide provides an in-depth overview of the key historical methods for the synthesis of cymantrene, presenting detailed experimental protocols, comparative data, and logical workflows to aid researchers in understanding and replicating these foundational synthetic routes.

Core Synthetic Methodologies

Since its discovery, several distinct synthetic pathways to cymantrene have been developed, each with its own advantages and disadvantages concerning yield, scalability, and the handling of hazardous reagents. The following sections detail the most significant historical methods.

The Original Fischer and Jira Synthesis (1954)

The pioneering synthesis of cymantrene was reported by Ernst Otto Fischer and Rudolf Jira in 1954, marking a significant milestone in organometallic chemistry.[1] This method involves the direct carbonylation of manganocene ((C₅H₅)₂Mn) under high pressure.

Experimental Protocol:

A solution of manganocene in a high-boiling point solvent is subjected to high-pressure carbon monoxide.

-

Starting Materials: Manganocene ((C₅H₅)₂Mn), Carbon Monoxide (CO)

-

Solvent: Diglyme or a similar high-boiling ether

-

Reaction Conditions: The reaction is typically carried out at elevated temperatures and pressures. Specific conditions reported include heating the reaction mixture under an initial CO pressure of several hundred atmospheres.

-

Work-up: After the reaction, the solvent is removed under reduced pressure, and the crude cymantrene is purified by sublimation or recrystallization.

Quantitative Data Summary:

| Method | Starting Materials | Key Reagents | Temperature (°C) | Pressure (atm) | Yield (%) | Reference |

| Fischer-Jira (1954) | (C₅H₅)₂Mn | CO | High | High | Moderate | [1] |

Logical Workflow:

Synthesis from Manganese(II) Chloride and Cyclopentadienyl Sodium

A more common and accessible route to cymantrene involves the reaction of a manganese(II) salt, typically manganese(II) chloride, with sodium cyclopentadienide in the presence of carbon monoxide. This method avoids the pre-synthesis of the relatively unstable manganocene.

Experimental Protocol:

Anhydrous manganese(II) chloride is reacted with a freshly prepared solution of sodium cyclopentadienide in a suitable solvent, followed by treatment with carbon monoxide under pressure.

-

Starting Materials: Anhydrous Manganese(II) Chloride (MnCl₂), Sodium Cyclopentadienide (NaC₅H₅), Carbon Monoxide (CO)

-

Solvent: Tetrahydrofuran (THF) or Diethylene Glycol Dimethyl Ether (diglyme)

-

Reaction Conditions: The reaction is typically performed at elevated temperatures and pressures. The mixture of MnCl₂ and NaC₅H₅ is stirred under a high pressure of CO.

-

Work-up: The reaction mixture is filtered to remove sodium chloride, and the solvent is evaporated. The resulting crude product is purified by sublimation or column chromatography.

Quantitative Data Summary:

| Method | Starting Materials | Key Reagents | Temperature (°C) | Pressure (atm) | Yield (%) | Reference |

| From MnCl₂ | MnCl₂, NaC₅H₅ | CO | High | High | Good |

Logical Workflow:

Synthesis from Dimanganese Decacarbonyl

Another important route utilizes dimanganese decacarbonyl (Mn₂(CO)₁₀) and dicyclopentadiene. This method is advantageous as it often proceeds under milder conditions compared to the high-pressure carbonylation reactions.

Experimental Protocol:

Dimanganese decacarbonyl is heated with dicyclopentadiene in a high-boiling solvent. The dicyclopentadiene cracks in situ to provide cyclopentadiene for the reaction.

-

Starting Materials: Dimanganese Decacarbonyl (Mn₂(CO)₁₀), Dicyclopentadiene ((C₅H₅)₂)

-

Solvent: A high-boiling inert solvent such as decalin or n-octane.

-

Reaction Conditions: The mixture is typically refluxed for several hours.

-

Work-up: The reaction mixture is cooled and filtered. The solvent is removed from the filtrate by vacuum distillation, and the crude cymantrene is purified by sublimation.

Quantitative Data Summary:

| Method | Starting Materials | Solvent | Temperature (°C) | Yield (%) | Reference |

| From Mn₂(CO)₁₀ | Mn₂(CO)₁₀, (C₅H₅)₂ | Decalin | Reflux | High |

Logical Workflow:

Synthesis from Bromopentacarbonylmanganese(I)

A versatile laboratory-scale synthesis involves the reaction of bromopentacarbonylmanganese(I) with a cyclopentadienyl anion source, such as sodium cyclopentadienide or cyclopentadienylthallium.

Experimental Protocol:

Bromopentacarbonylmanganese(I) is reacted with a stoichiometric amount of sodium cyclopentadienide in an inert solvent.

-

Starting Materials: Bromopentacarbonylmanganese(I) (Mn(CO)₅Br), Sodium Cyclopentadienide (NaC₅H₅)

-

Solvent: Tetrahydrofuran (THF)

-

Reaction Conditions: The reaction is typically carried out at room temperature or with gentle heating.

-

Work-up: The reaction mixture is filtered to remove the salt byproduct (NaBr), and the solvent is evaporated. The product is then purified by sublimation or chromatography.

Quantitative Data Summary:

| Method | Starting Materials | Solvent | Temperature (°C) | Yield (%) | Reference |

| From Mn(CO)₅Br | Mn(CO)₅Br, NaC₅H₅ | THF | Room Temp. | Good to High |

Logical Workflow:

Conclusion

The synthesis of cymantrene has evolved significantly since its discovery in 1954. While the original high-pressure methods have been largely supplanted for routine laboratory preparations by more convenient routes, they remain historically and industrially relevant. The methods outlined in this guide provide a comprehensive overview of the key synthetic strategies, offering researchers the necessary information to select and perform the most suitable synthesis for their specific needs. The continued exploration of cymantrene and its derivatives in various fields underscores the enduring importance of this foundational organometallic compound.

References

Solubility of Cymantrene in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cymantrene, or cyclopentadienyl manganese tricarbonyl, is a stable, yellow, solid organometallic compound with a piano-stool structure. Its unique electronic and structural properties have led to its exploration in various fields, including catalysis, materials science, and medicinal chemistry. A fundamental understanding of its solubility in common organic solvents is crucial for its application in synthesis, purification, and formulation. This technical guide provides a comprehensive overview of the available knowledge on the solubility of cymantrene, details a general experimental protocol for its determination, and presents a logical workflow for this process.

Data Presentation: Solubility of Cymantrene

The following table summarizes the qualitative solubility of cymantrene and its close analog, methylcyclopentadienyl manganese tricarbonyl (MMT), in various organic solvents as collated from available literature.

| Solvent | Chemical Formula | Polarity (Relative) | Qualitative Solubility of Cymantrene/MMT |

| Non-Polar Solvents | |||

| Hexane | C₆H₁₄ | 0.009 | Soluble[1] |

| Toluene | C₇H₈ | 0.099 | Soluble[2] |

| Benzene | C₆H₆ | 0.111 | Soluble |

| Diethyl Ether | (C₂H₅)₂O | 0.117 | Soluble[1] |

| Moderately Polar Solvents | |||

| Dichloromethane (DCM) | CH₂Cl₂ | 0.309 | Soluble[2] |

| Acetone | C₃H₆O | 0.355 | Soluble[1][2] |

| Tetrahydrofuran (THF) | C₄H₈O | 0.207 | Soluble |

| Polar Aprotic Solvents | |||

| Acetonitrile | CH₃CN | 0.460 | Likely Soluble |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | 0.444 | Likely Soluble |

| Polar Protic Solvents | |||

| Ethanol | C₂H₅OH | 0.654 | Soluble[1] |

| Methanol | CH₃OH | 0.762 | Soluble |

| Water | H₂O | 1.000 | Insoluble[3] |

Note: The solubility of cymantrene itself is often described in similar terms to its methylated analog, MMT.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of an organometallic compound like cymantrene in an organic solvent, based on the widely used shake-flask method.

Objective: To determine the saturation solubility of cymantrene in a given organic solvent at a specific temperature.

Materials:

-

Cymantrene (solid, high purity)

-

Selected organic solvent (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Analytical balance (± 0.0001 g)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Vials with airtight caps

-

Spectrophotometer (UV-Vis) or High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Preparation of Supersaturated Solution:

-

Add an excess amount of solid cymantrene to a known volume of the selected organic solvent in a sealed vial. The excess solid should be clearly visible.

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is established, allow the vial to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) pipette.

-

Immediately filter the withdrawn sample through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microcrystals.

-

-

Quantification of Dissolved Cymantrene:

-

Dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the concentration of cymantrene in the diluted solution using a calibrated analytical method.

-

UV-Vis Spectroscopy: Measure the absorbance at the wavelength of maximum absorption (λmax) for cymantrene and determine the concentration using a previously established calibration curve.

-

HPLC: Inject a known volume of the diluted solution into an HPLC system and determine the concentration based on the peak area relative to a calibration curve.

-

-

-

Calculation of Solubility:

-

Calculate the concentration of cymantrene in the original saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL, mol/L, or mg/mL.

-

-

Data Reporting:

-

Report the determined solubility value along with the solvent used and the specific temperature at which the measurement was conducted.

-

Mandatory Visualization

The following diagram illustrates the general workflow for the experimental determination of cymantrene solubility.

Caption: Experimental workflow for determining the solubility of cymantrene.

References

Methodological & Application

Applications of Cymantrene Derivatives in Organic Catalysis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals